molecular formula C20H16N2 B577148 2,5-Distyrylpyrazine CAS No. 14990-02-4

2,5-Distyrylpyrazine

Cat. No.: B577148
CAS No.: 14990-02-4
M. Wt: 284.362
InChI Key: MUIGGPOKWXIDNO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

2,5-Distyrylpyrazine (DSP) was first synthesized and characterized in the mid-20th century as part of investigations into conjugated organic compounds with photoresponsive properties. Early structural studies, including X-ray crystallography, were conducted in the 1970s to understand its polymerization behavior in the crystalline state. The compound gained prominence for its unique photomechanical expansion capabilities, observed in single-crystal-to-single-crystal transformations under UV irradiation. These properties positioned DSP as a model system for studying solid-state photochemical reactions and molecular actuator design.

Structural Characterization

DSP features a pyrazine core (C₄H₂N₂) substituted at the 2 and 5 positions with styryl groups (C₆H₅-CH=CH-). Key structural insights include:

  • Crystal System : Orthorhombic (space group Pbca) with unit cell dimensions a = 20.638 Å, b = 9.599 Å, c = 7.655 Å.
  • Molecular Geometry : Non-planar arrangement, with a 12.09° dihedral angle between the pyrazine ring and benzene rings.
  • Intermolecular Interactions : Parallel stacking along the c-axis, with ethylene groups separated by 3.939 Å, enabling topochemical photopolymerization.

Table 1: Crystallographic Data

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Volume 1516.3 ų
Z (Molecules/Unit) 4

Molecular Formula and Physical Properties

  • Molecular Formula : C₂₀H₁₆N₂
  • Molecular Weight : 284.35–284.40 g/mol
  • Thermal Properties :
    • Melting Point: Decomposes above 300°C
    • Boiling Point: Estimated at 419.24°C (EPI system model)
  • Spectroscopic Data :
    • UV-Vis: Strong absorption in 300–400 nm range due to π→π* transitions
    • Fluorescence: Emission maxima at 379–530 nm, dependent on aggregation state

Chemical Nomenclature and Identification

  • IUPAC Name : 2,5-Bis[(E)-2-phenylethenyl]pyrazine
  • CAS Registry : 14990-02-4
  • Common Synonyms :
    • This compound
    • 2,5-Bis(2-phenylethenyl)pyrazine
  • SMILES Notation : C1=CC=C(C=C1)C=CC2=CN=C(C=N2)C=CC3=CC=CC=C3

Isomerism and Stereochemical Considerations

DSP exhibits geometric isomerism due to the ethylene linkages:

  • Predominant Form : E,E-isomer (trans configuration at both double bonds)
  • Stereochemical Stability : The E-configuration is stabilized by conjugation with aromatic rings
  • Crystallographic Symmetry : C₂ symmetry in the solid state, with styryl groups rotated 30° relative to the pyrazine plane

Table 2: Stereochemical Parameters

Bond Length (Å) Angle (°)
C=C (styryl) 1.331–1.469 120–125
C-N (pyrazine) 1.338–1.343 116–118
Dihedral Angle* 12.09°

*Between pyrazine and benzene planes

Properties

IUPAC Name

2,5-bis[(E)-2-phenylethenyl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-22-20(16-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIGGPOKWXIDNO-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CN=C(C=N2)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CN=C(C=N2)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Base Selection

The reaction initiates with base-mediated deprotonation of 2,5-dimethylpyrazine’s methyl groups. Potassium tert-butoxide in dimethylformamide (DMF) is a preferred base due to its strong basicity and ability to stabilize the enolate intermediate. The enolate attacks the aldehyde’s electrophilic carbonyl carbon, forming a β-hydroxy ketone intermediate, which subsequently undergoes dehydration to yield the styryl linkage. A twofold condensation ensures the formation of the distyryl product.

Alternative bases such as triethylamine (TEA) and cesium carbonate have been explored, but they often result in lower yields due to incomplete deprotonation or side reactions. For instance, reactions using TEA with benzaldehyde achieved yields below 20%, whereas potassium tert-butoxide improved yields to 55% under optimized conditions.

Substrate Scope and Yield Optimization

The choice of aldehyde significantly impacts reaction efficiency and product properties. Electron-donating groups on the aldehyde (e.g., methoxy or carbazole) enhance reactivity by stabilizing the transition state through resonance effects. Conversely, electron-withdrawing groups (e.g., nitro) reduce yields due to decreased electrophilicity of the carbonyl group.

The table below summarizes yields and physical properties of DSP derivatives synthesized via aldol condensation:

EntryAldehyde SubstituentYield (%)Melting Point (°C)
1H55225
2β-Pyridyl64230
34-Methoxy11231
43,4-Dimethoxy49225
59-Carbazolyl4266

Notably, sterically bulky aldehydes (e.g., 9-carbazolyl) exhibit markedly reduced yields (4%) due to hindered enolate-aldehyde interactions.

Activation Strategies for Challenging Substrates

Pyrazine N-Oxide Intermediate

Aldehydes with weak electrophilicity, such as pyridyl carbaldehyde, require pre-activation of the pyrazine core. Oxidation of 2,5-dimethylpyrazine to its bis-N-oxide derivative using hydrogen peroxide enhances methyl group acidity, facilitating enolate formation. Subsequent condensation with pyridyl carbaldehyde and reduction with phosphorus trichloride restores the pyrazine ring, yielding DSP with pyridyl substituents in 64% yield.

Solvent and Temperature Effects

Polar aprotic solvents like DMF favor enolate stability and reaction homogeneity. Elevated temperatures (80–100°C) accelerate dehydration but risk side reactions such as over-oxidation. Ethylene glycol, though less common, has been used to stabilize intermediates in energy transfer studies.

Alternative Synthetic Approaches

V-Shaped Isomers via Angular Substitution

Condensing 2,6-dimethylpyrazine with methoxybenzaldehydes produces angular (V-shaped) DSP isomers. These derivatives exhibit distinct photophysical properties due to altered π-conjugation pathways. However, yields remain moderate (34–55%), and separation from linear isomers requires rigorous chromatography.

Characterization and Quality Control

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying DSP structure. The trans-configuration of styryl groups is confirmed by 1H^1H-NMR coupling constants (J=16.0HzJ = 16.0 \, \text{Hz}). UV-vis spectroscopy reveals absorption maxima at 380–427 nm, sensitive to substituent-induced charge transfer.

Challenges and Limitations

  • Low Yields with Bulky Substrates: Steric hindrance from large substituents (e.g., carbazole) limits enolate-aldehyde interaction, necessitating excess reagents or prolonged reaction times.

  • Sensitivity to Oxygen and Moisture: Enolate intermediates are prone to oxidation, requiring inert atmospheres and anhydrous conditions.

  • Chromatographic Purification: Silica gel chromatography is often needed to isolate DSP from mono-condensed byproducts, increasing production costs .

Chemical Reactions Analysis

Types of Reactions

2,5-Distyrylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Photomechanical Applications

Photomechanical Molecular Crystals

2,5-Distyrylpyrazine has been extensively studied for its photomechanical properties. Single crystals of DSP exhibit smooth single-crystal-to-single-crystal photomechanical expansion. This phenomenon is crucial for developing photon-powered artificial actuators. The photochemical reaction within these crystals propagates from the edge to the center, influenced by cooperative effects and surface reactivity. This behavior highlights the potential for DSP in creating responsive materials that can convert light into mechanical work .

Case Study: Edge-to-Center Propagation

A study demonstrated that the edge-to-center propagation of photochemical reactions in DSP crystals could be numerically simulated. The results indicated that the spatial distribution of photoproducts significantly affects the photomechanical response, providing a framework for future research on photomechanical materials .

Fluorescent Applications

Piezochromic Fluorescence

DSP derivatives have shown unusual piezochromic fluorescence properties. For instance, a study on 2,3-diisocyano-5,6-distyrylpyrazine revealed that its fluorescence emission color could be altered through mechanical grinding and UV irradiation. This reversible transformation between different crystal forms (green and orange fluorescence) showcases its potential in developing smart materials that respond to mechanical stress or light .

Data Table: Piezochromic Properties of DSP Derivatives

Property O-form (Orange) G-form (Green) RO-form (Irradiated)
Emission ColorOrangeGreenSlightly different Orange
Transformation MethodGrindingUV IrradiationGrinding
ReversibilityYesYesYes

Biological Applications

Photoreactive Complexes

The formation of photoreactive molecular complexes involving this compound has been explored for potential applications in biochemistry. These complexes can facilitate specific reactions under light exposure, making them valuable for targeted drug delivery systems or as sensors in biological assays .

Summary of Findings

The applications of this compound span across multiple domains:

  • Photomechanical Actuators : Its ability to undergo mechanical changes upon light exposure positions it as a candidate for artificial muscle systems.
  • Fluorescent Materials : The unique piezochromic properties allow for innovative uses in sensors and display technologies.
  • Biochemical Applications : The potential for creating responsive biomaterials highlights its relevance in drug delivery and biosensing.

Comparison with Similar Compounds

Key Properties :

  • Optical : Exhibits blue fluorescence (λmax ~468 nm in OLEDs) .
  • Photochemical Reactivity : Undergoes [2+2] photopolymerization in the solid state, forming cyclobutane-linked polymers .
  • Thermal Stability : High melting point (224°C) due to rigid conjugated structure .

Comparison with Similar Compounds

Structural Analogues

(2,6-DSP)

  • Synthesis : Derived from 2,6-dimethylpyrazine and benzaldehyde using ZnCl₂ catalysis .
  • Structural Differences : Isomeric variation alters conjugation symmetry, affecting electronic properties.

(E,E)-2,5-Bis[2-(3-pyridyl)ethenyl]pyrazine

  • Modification : Pyridyl groups replace phenyl rings, enhancing electron-withdrawing character.
  • Optical Properties : Red-shifted emission compared to 2,5-DSP due to extended conjugation .
  • Supramolecular Chemistry : Forms coordination polymers via pyridyl-metal interactions .

Functional Analogues

4,6-Bis(arylvinyl)pyrimidine Oligomers

  • Structure : V-shaped oligomers with pyrimidine cores.
  • Optical : Broader absorption spectra (300–450 nm) vs. 2,5-DSP’s narrower range .
  • Applications : Less efficient in OLEDs but tunable via substituents .

Polyimides Incorporating 2,5-DSP

  • Synthesis : 2,5-DSP integrated into polymer backbones via condensation .
  • Performance: Enhanced thermal stability (>300°C) but reduced fluorescence quantum yield compared to monomeric 2,5-DSP .

Photochemical Reactivity

Compound Reactivity Product Applications References
2,5-DSP [2+2] Photopolymerization Cyclobutane-linked polymers Photomechanical actuators
Truxillic Acid Topochemical dimerization Cyclobutane dimers Pharmaceuticals
Anthracene Derivatives Heterogeneous photodimerization Dimerized anthracene Optical storage materials

Key Differences :

  • 2,5-DSP polymerizes in a single-crystal-to-single-crystal (SCSC) manner, retaining crystallinity .
  • Truxillic Acid reactions require precise molecular alignment, limiting scalability .

Optoelectronic Performance

Compound λmax (nm) Quantum Efficiency (%) Turn-on Voltage (V) References
2,5-DSP 468 0.09 6.5
Polyimide-2,5-DSP 444 0.05 7.0
4,6-Bis(arylvinyl)pyrimidine 420–450 0.07 8.2

Insights :

  • 2,5-DSP’s monomeric form outperforms polymeric derivatives in efficiency due to reduced aggregation .
  • Pyridyl-substituted analogues exhibit redshifted emission but lower stability .

Biological Activity

2,5-Distyrylpyrazine (DSP) is an organic compound characterized by its unique molecular structure, which consists of two styryl groups attached to a pyrazine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its diverse biological activities and potential applications.

  • Molecular Formula : C20H16N2
  • Molecular Weight : 304.36 g/mol
  • Structure : The compound features a planar configuration that enhances its electronic properties, making it suitable for applications in photonics and optoelectronics.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth through various mechanisms:

  • Cell Wall Disruption : At elevated concentrations, DSP induces stress responses in bacterial cell walls, leading to cell lysis .
  • DNA Damage : High levels of exposure are associated with a strong DNA damage response in both bacterial and mammalian cells, suggesting potential cytotoxic effects .
Concentration (µg/mL)E. coli Cell-Wall Stress ActivityMammalian Cytotoxicity
10LowNone
50ModerateLow
100HighModerate

Antioxidant Activity

DSP has shown promise as an antioxidant agent. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases. Studies have demonstrated its effectiveness in reducing reactive oxygen species (ROS) levels in vitro, indicating potential applications in food preservation and health supplements.

The biological activity of DSP can be attributed to its interaction with cellular components:

  • Enzyme Inhibition : DSP can inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism and signaling pathways.
  • Gene Expression Modulation : It influences gene expression related to oxidative stress responses, potentially altering cellular function and survival.

Study on Antimicrobial Efficacy

A study conducted by Zítko et al. (2012) explored the antimicrobial properties of various pyrazine derivatives, including DSP. The findings highlighted that DSP displayed potent activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antimycobacterial agents.

Application in Food Industry

In another study focusing on food preservation, DSP was evaluated for its efficacy in reducing microbial load on food surfaces. The results indicated that low concentrations of DSP significantly reduced the growth of spoilage organisms without adversely affecting food quality .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,5-Distyrylpyrazine, and how do reaction parameters affect yield?

Answer:
The synthesis of DSP typically involves condensation of 2,5-dimethylpyrazine with benzaldehyde under controlled conditions. A high-yield method (70%) uses benzoic anhydride as a catalyst at 175°C under argon for 4 days . Key parameters include:

  • Temperature : Elevated temperatures (155–175°C) promote efficient cross-aldol condensation.
  • Catalyst : Anhydrous ZnCl₂ or benzoic anhydride accelerates the reaction.
  • Solvent : Ethanol is used for post-reaction purification to remove unreacted monomers.
    Variations in these conditions can lead to isomerization (e.g., 2,6-distyrylpyrazine byproducts) or reduced crystallinity .

Basic: How does the crystal structure of DSP influence its photopolymerization behavior?

Answer:
DSP crystallizes in an orthorhombic system (space group Pbca) with a non-planar molecular arrangement. The pyrazine and benzene rings form a dihedral angle of ~12°, aligning ethylenic bonds at 3.94 Å apart along the c-axis. This alignment satisfies the topochemical principle for [2+2] photocycloaddition, enabling four-center polymerization . The stacking facilitates propagation of photochemical reactions, as observed in single-crystal-to-single-crystal transformations .

Advanced: What experimental techniques resolve contradictions in solid-state reactivity between DSP and isoelectronic analogs?

Answer:
Despite structural similarities, DSP exhibits 30-fold higher reactivity than analogs like 1,4-bis(3-pyridyl-2-vinyl)benzene (P2VB). Methodological insights include:

  • Lattice Dynamics : Polarized Raman spectroscopy and X-ray crystallography reveal differences in phonon-assisted motions, where DSP’s lattice vibrations lower activation barriers .
  • Intermolecular Interactions : Synchrotron X-ray microbeam analysis identifies weaker π-π stacking in P2VB, reducing orbital overlap critical for cycloaddition .
  • Kinetic Studies : Time-resolved UV-Vis spectroscopy quantifies reaction rates under controlled irradiation (λ > 380 nm) .

Advanced: How does edge-to-center photochemical propagation in DSP crystals challenge classical reaction models?

Answer:
Traditional models assume uniform photoreactivity in crystals, but DSP exhibits anisotropic propagation. Key findings include:

  • Mechanism : Reaction initiates at crystal edges due to strain-induced defects, propagating inward via concerted lattice rearrangements. This is validated using spatially resolved fluorescence microscopy and synchrotron X-ray diffraction .
  • Kinetics : Deviations from classical Avrami models suggest a "domino effect" driven by strain accumulation, as quantified by in situ Raman spectroscopy .
  • Implications : Designing photomechanical materials requires accounting for defect-mediated nucleation and anisotropic stress .

Basic: What spectroscopic methods characterize DSP’s oligomerization and polymer properties?

Answer:

  • HREELS (High-Resolution Electron Energy Loss Spectroscopy) : Monitors electronic transitions during UV-induced oligomerization in ultra-high vacuum (UHV), revealing π→π* shifts .
  • Fluorescence Spectroscopy : Detects excimer formation in solution-phase oligomers, with quantum yields correlating to conjugation length .
  • Viscosity Measurements : Reduced viscosity (η_red = 1.3–3.1 dL/g in trifluoroacetic acid) indicates molecular weight variations dependent on irradiation time .

Advanced: How do computational models reconcile DSP’s photomechanical bending with molecular packing?

Answer:
DSP crystals bend reversibly under UV due to anisotropic lattice strain. Methodological approaches include:

  • DFT Calculations : Predict changes in molecular dipole moments during polymerization, inducing mechanical stress .
  • Molecular Dynamics (MD) : Simulates "lattice slipping" during topochemical reactions, matching experimental bending angles observed via atomic force microscopy (AFM) .
  • In Situ XRD : Tracks unit-cell parameter changes (e.g., 2% contraction along a-axis) during irradiation .

Advanced: What strategies optimize DSP-based electroluminescent materials for low-voltage applications?

Answer:
DSP derivatives show electroluminescence at ~10 V DC. Key strategies include:

  • Substitution : Introducing electron-donating groups (e.g., -NMe₂) enhances charge transport, as shown by cyclic voltammetry and time-of-flight mobility measurements .
  • Co-Crystallization : Forming charge-transfer complexes with acceptors (e.g., TNF) shifts emission maxima (λ_em = 450→520 nm) .
  • Thin-Film Processing : Spin-coating DSP/polymer blends (e.g., PMMA) reduces interfacial resistance, improving brightness (≥1000 cd/m²) .

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